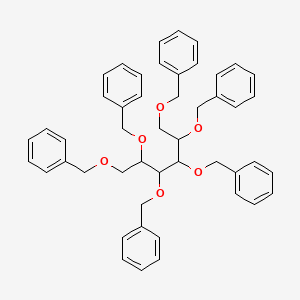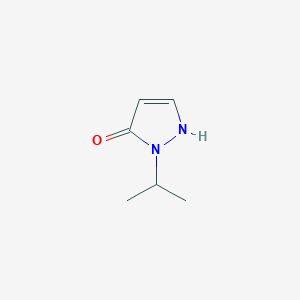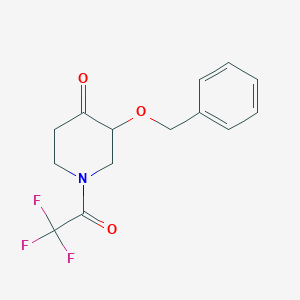
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
描述
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a benzyloxy group attached to the third position of the piperidinone ring and a trifluoroacetyl group attached to the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors, such as 4-piperidone hydrochloride monohydrate.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride or potassium carbonate.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzyloxy and trifluoroacetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions of piperidinone derivatives with biological targets.
作用机制
The mechanism of action of 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxy and trifluoroacetyl groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)-1-acetylpiperidin-4-one: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidine: Similar structure but without the ketone group on the piperidine ring.
4-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-3-one: Similar structure but with the benzyloxy group at the fourth position and the ketone group at the third position.
Uniqueness
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one is unique due to the presence of both the benzyloxy and trifluoroacetyl groups on the piperidinone ring. This combination of functional groups can impart distinct chemical and biological properties, making the compound valuable for various applications in research and industry.
属性
IUPAC Name |
3-phenylmethoxy-1-(2,2,2-trifluoroacetyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)13(20)18-7-6-11(19)12(8-18)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOKIPQUQDKMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



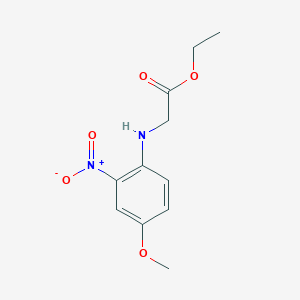

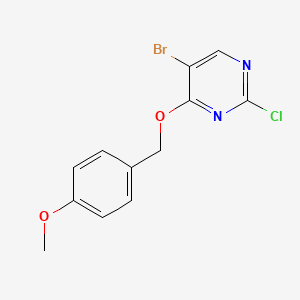
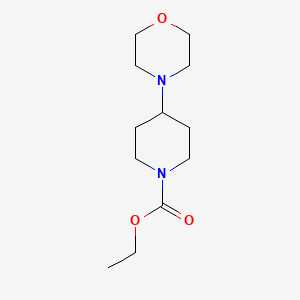

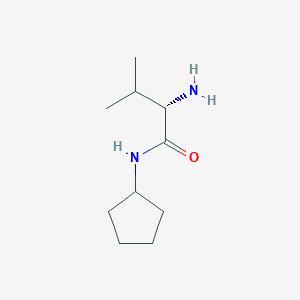

![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3089045.png)

